molecular formula C21H21N5O5S B4959507 PROPYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE

PROPYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE

Cat. No.: B4959507
M. Wt: 455.5 g/mol
InChI Key: AIZCYQFYCHWTRB-UHFFFAOYSA-N
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Description

PROPYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate.

    Esterification: The final step involves esterification to introduce the propyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester or carbamoyl groups, converting them to alcohols or amines, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, facilitating catalytic reactions.

    Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials.

Biology and Medicine

    Drug Design: The compound’s structure allows for interactions with biological targets, making it a candidate for drug development.

    Bioconjugation: It can be used to modify biomolecules for research or therapeutic purposes.

Industry

    Coatings and Adhesives: The compound’s stability and reactivity make it suitable for use in industrial coatings and adhesives.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The sulfanyl and carbamoyl groups can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    BENZOIC ACID DERIVATIVES: Compounds like methyl 4-{5-[({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,2,3,4-tetrazol-1-yl}benzoate.

    TETRAZOLE-CONTAINING COMPOUNDS: Compounds such as 5-(methylthio)-1H-tetrazole.

Uniqueness

PROPYL 4-{5-[({[2-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the tetrazole ring, sulfanyl group, and carbamoyl group in a single molecule allows for diverse chemical interactions and applications.

Properties

IUPAC Name

methyl 2-[[2-[1-(4-propoxycarbonylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S/c1-3-12-31-19(28)14-8-10-15(11-9-14)26-21(23-24-25-26)32-13-18(27)22-17-7-5-4-6-16(17)20(29)30-2/h4-11H,3,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZCYQFYCHWTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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